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molecular formula C5H8N2O3 B8612878 3,3-Dimethoxy-2-hydroxyiminopropionitrile CAS No. 478183-26-5

3,3-Dimethoxy-2-hydroxyiminopropionitrile

Cat. No. B8612878
M. Wt: 144.13 g/mol
InChI Key: SYLINTBWFFRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227032B2

Procedure details

To a flask having an inner volume of 300 ml and equipped with a stirring device, a thermometer, a condenser and a gas inlet tube were charged 42.83 g (0.5 mol) of 3-methoxyacrylonitrile with a purity of 97% by weight and 125 ml of methanol, and the mixture was cooled to −10° C. under stirring. Then, the reaction solution was maintained to −10 to 0° C., and while feeding nitrosyl chloride generated by reacting 170.5 g (1.0 mol) of 41% by weight aqueous sodium nitrite solution and 320 ml (3.5 mol) of conc. hydrochloric acid (the above-mentioned method (2)) in a separate apparatus to the reaction solution, the resulting mixture was reacted at −10 to 0° C. for 3 hours and at room temperature for 2 hours. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, the concentrate was washed in the order of n-hexane and toluene, dried under reduced pressure at 40° C. to obtain 61.6 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 80.1%) as a pale yellowish solid with a purity of 93.7% by weight (absolute calibration curve method by high performance liquid chromatography).
Quantity
42.83 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[CH:4][C:5]#[N:6].[N:7](Cl)=[O:8].N([O-])=O.[Na+].Cl.[CH3:15][OH:16]>>[CH3:1][O:2][CH:3]([O:16][CH3:15])[C:4](=[N:7][OH:8])[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
42.83 g
Type
reactant
Smiles
COC=CC#N
Name
Quantity
125 mL
Type
reactant
Smiles
CO
Step Two
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
320 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 300 ml and equipped with a stirring device
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction solution was maintained to −10 to 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted at −10 to 0° C. for 3 hours and at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the concentrate was washed in the order of n-hexane and toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC(C(C#N)=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 61.6 g
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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